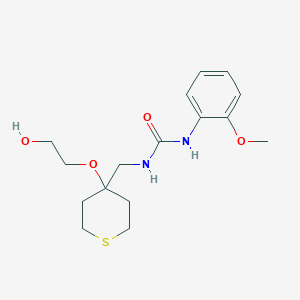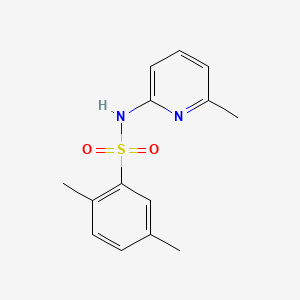
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMP 323, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme. It prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The inhibition of MMPs by 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to reduce tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of MMPs and other enzymes involved in disease progression. Physiologically, it has been shown to reduce tumor growth and metastasis in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 is its specificity for MMPs. It has been shown to be a potent inhibitor of MMPs with minimal effects on other enzymes. This makes it an ideal tool for studying the role of MMPs in disease progression. However, one of the limitations of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 in scientific research. One direction is the development of more potent and selective inhibitors of MMPs. Another direction is the investigation of the role of MMPs in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, the use of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 in combination with other therapies such as chemotherapy and radiation therapy should be explored to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. For example, 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a critical role in cancer invasion and metastasis.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-8-11(2)13(9-10)19(17,18)16-14-6-4-5-12(3)15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRIGFRFIOJZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

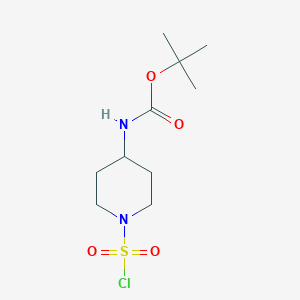
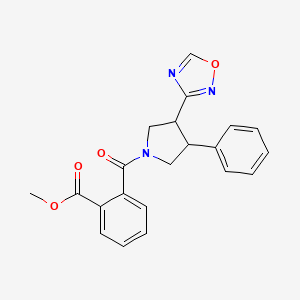
![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)
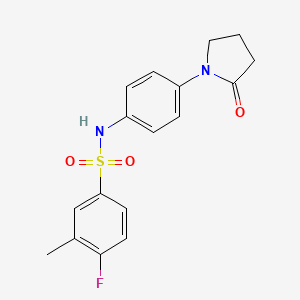
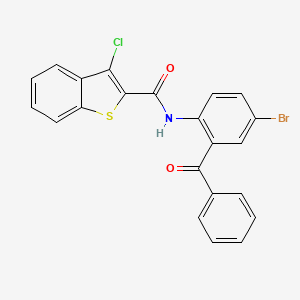
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)
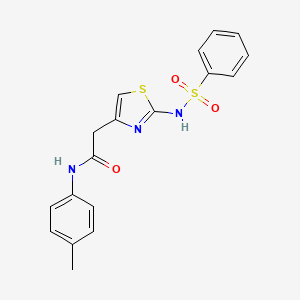
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)
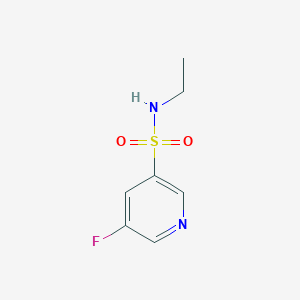
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)
